molecular formula C18H15N3O6S B2523630 (Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-65-1

(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2523630
CAS No.: 865199-65-1
M. Wt: 401.39
InChI Key: FAGCSBMZCSPFPL-HNENSFHCSA-N
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Description

(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a sophisticated benzothiazole derivative offered for research and development purposes. This compound features a unique (Z)-configured imino linkage and an ester functional group, making it a valuable intermediate in medicinal chemistry for the synthesis of novel heterocyclic compounds. Benzothiazole cores are known to exhibit a wide spectrum of biological activities, and researchers may investigate this specific molecule for its potential in various biochemical assays, particularly those related to enzyme inhibition or cellular signaling pathways. The presence of the nitrobenzoyl group suggests potential for interaction with nitroreductase enzymes, which can be relevant in the development of bioreductive prodrugs for investigative oncology research. As a building block, it can be used to develop compounds for high-throughput screening libraries aimed at discovering new therapeutic agents. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-26-13-6-7-14-15(9-13)28-18(20(14)10-16(22)27-2)19-17(23)11-4-3-5-12(8-11)21(24)25/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGCSBMZCSPFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique molecular structure, characterized by a methoxy group, a nitrobenzoyl imine linkage, and a thiazole moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H15N3O6S
  • Molecular Weight : 401.39 g/mol
  • Purity : Typically around 95% for research purposes.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Interaction studies focus on its binding affinity and inhibitory effects on specific enzymes or receptors involved in disease processes.

Biological Activities

The compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potent anticancer properties, particularly against various cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell cycle progression.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Effects : Similar benzothiazole derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to this compound:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
(Z)-methyl 2-(6-chloro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateChlorine substitutionAntimicrobial
(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateMethoxy substitutionAntihypertensive
(Z)-methyl 2-(6-methoxy-2-(benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetateDifferent carbonyl groupAnticancer

This table illustrates the diversity within benzothiazole derivatives and emphasizes the unique biological activities attributed to specific substituents in their structures.

Synthesis

The synthesis of this compound involves multi-step synthetic routes, which may include condensation reactions between appropriate precursors followed by cyclization steps. Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity.

Comparison with Similar Compounds

Structural and Electronic Variations

The target compound shares a benzothiazole core with several analogs, but differences in substituents significantly alter their properties. Key structural variations include:

Table 1: Structural Comparison of Selected Benzothiazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-methoxy, 3-nitrobenzoyl imino C₁₉H₁₆N₃O₆S 414.41 Strong electron-withdrawing nitro group; Z-configuration
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-bromo, 2-(methylsulfonyl)benzoyl imino C₁₉H₁₇BrN₂O₅S₂ 497.40 Bromo substituent (electron-withdrawing); methylsulfonyl group enhances polarity
(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-fluoro, quinoxaline-2-carbonyl imino C₁₉H₁₃FN₄O₃S 396.40 Fluorine substituent (moderate electron-withdrawing); quinoxaline moiety (aromatic, planar)
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate Dihydrodioxine-fused benzothiazole C₂₀H₁₇N₂O₇S 429.42 Extended fused-ring system; enhanced lipophilicity
Key Observations:
  • Steric Considerations: The quinoxaline moiety in introduces a planar aromatic system, which may enhance π-π stacking interactions compared to the nitrobenzoyl group in the target compound.
  • Solubility and Polarity : The methylsulfonyl group in increases polarity, likely improving aqueous solubility relative to the target compound.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structure analyses of related compounds reveal distinct packing behaviors:

  • In (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate , intermolecular N–H⋯N and N–H⋯O hydrogen bonds stabilize a two-dimensional polymeric sheet. Dihedral angles between the benzothiazole ring and ester groups are ~87°, indicating orthogonal orientation.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach is the Hantzsch thiazole synthesis (α-halocarbonyl reacting with thioamides), followed by imine formation with 3-nitrobenzoyl chloride. Key intermediates include 6-methoxybenzo[d]thiazole derivatives and nitro-substituted benzoyl precursors. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to stabilize the Z-isomer configuration .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities, particularly distinguishing Z/E isomers via coupling constants and NOE correlations .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC with UV/Vis detection ensures purity (>95%) and monitors reaction progress .

Q. What biological activities are reported for structurally similar thiazole derivatives?

Analogous compounds exhibit antimicrobial , anti-inflammatory , and anticancer activities. For example, methylsulfonyl and nitro groups enhance interactions with enzyme active sites (e.g., cyclooxygenase-2 inhibition). Fluorinated analogs show improved metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitrobenzoyl intermediates but may increase side reactions.
  • Temperature control : Lower temperatures (0–5°C) favor Z-isomer formation during imine coupling .
  • Catalysts : Triethylamine or DMAP accelerates acylation steps, reducing reaction time .

Q. How are spectral data ambiguities resolved during structural elucidation?

  • 2D NMR : HSQC maps proton-carbon correlations to confirm thiazole ring connectivity, while NOESY identifies spatial proximity of methoxy and nitro groups .
  • X-ray crystallography : SHELX software refines crystal structures to resolve Z-configuration and hydrogen-bonding networks .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Systematic substitution of the nitrobenzoyl group (e.g., with methylsulfonyl or fluoro variants) to assess impact on bioactivity .
  • Molecular docking : Predict binding affinities to targets like DNA topoisomerase or kinases using AutoDock Vina .

Q. What challenges arise in crystallographic determination of the Z-isomer configuration?

  • Crystal packing : Bulky substituents (e.g., nitrobenzoyl) hinder crystallization. Co-crystallization with small molecules (e.g., DMSO) improves lattice stability .
  • Twinned data : SHELXL’s TWIN command resolves overlapping reflections in twinned crystals .

Q. How are contradictions in biological activity data across studies addressed?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency .
  • Metabolic stability testing : Liver microsome assays identify degradation pathways that may explain variability in in vivo efficacy .

Q. What are common by-products formed during synthesis, and how are they characterized?

  • E-isomer formation : Detected via HPLC retention time differences and confirmed by NOE NMR .
  • Nitro group reduction : Side products (e.g., amine derivatives) identified by HRMS and IR spectroscopy (loss of NO₂ stretch at ~1520 cm⁻¹) .

Q. What computational methods predict reactivity and target interactions?

  • DFT calculations : Gaussian 09 assesses frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD simulations : GROMACS models stability in biological membranes, highlighting hydrophobic interactions with lipid bilayers .

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